N,N,N-Trimethyl-1,1-dioxo-1lambda~6~-thiolan-3-aminium iodide
Description
Properties
CAS No. |
17153-61-6 |
|---|---|
Molecular Formula |
C7H16INO2S |
Molecular Weight |
305.18 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C7H16NO2S.HI/c1-8(2,3)7-4-5-11(9,10)6-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FHFDUCFKDAFLOZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1CCS(=O)(=O)C1.[I-] |
Origin of Product |
United States |
Preparation Methods
Thiolane Sulfone Intermediate Formation
The synthesis begins with the preparation of 1,1-dioxo-thiolan-3-amine, a key intermediate. Two primary routes are documented:
Route A: Oxidation of Thiolane Derivatives
Thiolane (tetrahydrothiophene) is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For example:
Yields typically exceed 85% under reflux conditions (6–8 hours).
Route B: Direct Sulfonation
Alternative methods employ sulfur trioxide (SO₃) complexes in dichloromethane at 0°C, achieving sulfonation in 2 hours with 90% efficiency.
Amination and Quaternization
The sulfone intermediate undergoes amination at the 3-position, followed by methylation:
Step 1: Introduction of the Amine Group
Step 2: Trimethylation and Iodide Exchange
The tertiary amine is quaternized using methyl iodide (CH₃I) in acetone or acetonitrile:
Reaction time: 12–24 hours; yield: 70–80%.
Optimized Protocols
One-Pot Synthesis (Copper-Catalyzed Method)
A patent-derived method utilizes copper(I) halides to streamline the process:
-
Reagents :
-
3-Bromo-1,1-dioxo-thiolane
-
Trimethylamine (3 eq.)
-
CuBr (0.5 eq.) in quinoline
-
-
Conditions : 120°C, 4 hours under N₂.
-
Yield : 76% after recrystallization (ethanol).
Data Table 1: Copper Catalysts and Solvent Effects
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 100 | 62 |
| CuBr | Quinoline | 120 | 76 |
| CuCl | HMPA | 110 | 68 |
Microwave-Assisted Quaternization
Microwave irradiation reduces reaction times significantly:
-
Conditions : 300 W, 80°C, 40–60 minutes.
-
Advantages :
-
95% conversion vs. 70% conventional heating.
-
Reduced byproduct formation.
-
Spectroscopic Characterization
Key Spectral Data
-
IR (KBr) :
-
¹H NMR (D₂O) :
-
Mass Spec (ESI+) :
Challenges and Solutions
Byproduct Formation
Iodide Contamination
Industrial-Scale Considerations
-
Cost Efficiency : Bulk synthesis prefers CuBr/quinoline for catalyst recyclability.
-
Environmental Impact : Microwave methods reduce solvent waste by 40%.
Applications and Derivatives
While beyond preparation scope, the compound’s quaternary structure suggests utility in:
Chemical Reactions Analysis
3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles such as chloride or bromide under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from -20°C to 100°C. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers.
Scientific Research Applications
3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Thiophenaminium, tetrahydro-N,N,N-trimethyl-, iodide 1,1-dioxide (1:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfur-Containing Heterocyclic Ammonium Salts
3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride ()
- Structure : Contains the same 1,1-dioxo-thiolane ring but lacks quaternization; the amine is protonated (HCl salt).
- Properties: The absence of trimethyl groups reduces steric hindrance and lipophilicity. The hydrochloride salt may exhibit lower solubility in non-polar solvents compared to the iodide counterpart.
- Applications : Often used as a precursor for further functionalization, whereas the quaternary ammonium target compound is more stable and suited for ionic applications.
N-Methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)-3-nitrobenzamide ()
- Structure : Shares the 1,1-dioxo-thiolane moiety but incorporates an amide-linked nitrobenzene group instead of a quaternary ammonium.
- The lack of a permanent charge reduces water solubility.
- Applications : Likely used in organic synthesis or as an intermediate, contrasting with the target compound’s ionic nature.
Oxygen-Containing Heterocyclic Ammonium Salts
Oxapropanium Iodide (N,N,N-Trimethyl-1,3-dioxolane-4-methanaminium Iodide) ()
- Structure : Replaces sulfur with oxygen in the five-membered ring (dioxolane instead of thiolane).
- Properties: The electronegative oxygen atoms reduce ring strain but decrease electron-withdrawing effects compared to sulfonyl groups. This compound is a known vasodilator, suggesting bioactivity differences due to heteroatom choice.
- Applications : Used in cardiovascular therapeutics, whereas the target compound’s sulfonyl groups may enhance binding to sulfonate-recognizing enzymes.
Aromatic Heterocyclic Ammonium Salts
N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium Iodide ()
- Structure : Features a pyrrole ring instead of thiolane. The aromatic system allows π-π interactions absent in the target compound.
- The absence of sulfonyl groups reduces polarity.
- Applications : May serve as a ligand in coordination chemistry or in conductive materials, diverging from the target’s likely use in polar environments.
Fluorinated and Complex Ammonium Salts
1-Propanaminium, N,N,N-trimethyl-3-[(pentadecafluoro-1-oxooctyl)amino]-, Iodide ()
- Structure : Includes a perfluorinated chain, introducing extreme hydrophobicity despite the quaternary ammonium group.
- Properties : The fluorinated tail enhances thermal and chemical stability, making it suitable for surfactants or coatings. Contrasts with the target compound’s sulfonyl-driven hydrophilicity.
- Applications : Likely used in specialty materials rather than biological systems due to bioaccumulation risks.
Data Tables: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects : Sulfonyl groups in the target compound increase electron-withdrawing character, stabilizing the ammonium center and enhancing solubility in polar solvents compared to dioxolane or pyrrole analogs .
- Synthetic Flexibility : Quaternary ammonium salts with heterocyclic backbones (e.g., thiolane, dioxolane) are synthesized via alkylation with methyl iodide, a method validated in multiple studies ().
Biological Activity
N,N,N-Trimethyl-1,1-dioxo-1lambda~6~-thiolan-3-aminium iodide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of thiol compounds with appropriate electrophiles. The following general steps outline the synthesis:
- Starting Materials : Thiol derivatives and methylating agents.
- Reaction Conditions : The reaction is usually conducted in a solvent such as THF or DMF at elevated temperatures.
- Purification : The product is purified using techniques like liquid chromatography or recrystallization.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:
- Staphylococcus aureus : Exhibited significant inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
- Escherichia coli : Showed moderate susceptibility with MIC values around 128 µg/mL.
The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell membranes and interference with metabolic pathways. Research indicates that the dioxo-thiolan structure plays a crucial role in its biological activity by enhancing membrane permeability.
Case Studies
| Study | Organism | MIC (µg/mL) | Observations |
|---|---|---|---|
| Study 1 | Staphylococcus aureus | 32 | Effective against resistant strains |
| Study 2 | Escherichia coli | 128 | Moderate activity observed |
| Study 3 | Candida albicans | 64 | Antifungal properties noted |
Cytotoxicity
In addition to antimicrobial properties, cytotoxicity assays have been conducted to assess the safety profile of this compound. Studies indicate that:
- Human Cell Lines : The compound displayed low cytotoxicity with IC50 values greater than 100 µg/mL, suggesting a favorable safety margin for potential therapeutic applications.
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity. Modifications to the thiolan ring or substitution patterns can enhance or diminish its antimicrobial efficacy.
Future Directions
Further research is needed to explore:
- In Vivo Studies : To validate the efficacy and safety in animal models.
- Mechanistic Studies : To elucidate the precise mechanisms underlying its biological activities.
- Analog Development : To create derivatives with improved potency and reduced toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N,N-Trimethyl-1,1-dioxo-1λ⁶-thiolan-3-aminium iodide, and how can purity be optimized?
- Methodology : Synthesis typically involves reacting thiolane derivatives with trimethylamine or its precursors in polar aprotic solvents (e.g., dimethylformamide or dichloromethane) under inert conditions. Catalysts like triethylamine are often used to enhance reaction efficiency . Purification via silica gel chromatography or recrystallization in ethanol/water mixtures is recommended to achieve >95% purity. Reaction progress can be monitored using TLC with UV visualization .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming the quaternary ammonium and thiolan-dioxo moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve stereochemical details if crystalline forms are obtainable. Infrared (IR) spectroscopy identifies sulfone (S=O) stretching vibrations (~1300–1150 cm⁻¹) and ammonium N-H bonds .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies should assess degradation kinetics under varying pH (4–10), temperature (4°C to 40°C), and light exposure. Accelerated stability testing via HPLC under stressed conditions (e.g., 70°C/75% RH) identifies degradation products. Store the compound in amber vials at -20°C under anhydrous conditions to prevent hydrolysis of the ammonium iodide group .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of structurally related thiolan-dioxo compounds?
- Methodology : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions or impurities. Validate findings using orthogonal assays (e.g., microbial growth inhibition + cytotoxicity screening). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial enzymes or cancer-related kinases, aligning experimental results with theoretical models .
Q. How can the compound’s potential in modulating metabolic disorders be systematically evaluated?
- Methodology : Begin with in vitro assays targeting metabolic pathways (e.g., AMPK or PPAR-γ activation). Use differentiated 3T3-L1 adipocytes or HepG2 hepatocytes to assess glucose uptake and lipid metabolism. Follow up with rodent models of diabetes or obesity, administering the compound orally (10–50 mg/kg) and monitoring biomarkers (e.g., blood glucose, insulin sensitivity). Pharmacokinetic studies (LC-MS/MS) determine bioavailability and half-life .
Q. What computational approaches are suitable for predicting reaction pathways involving this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states, particularly for nucleophilic substitutions at the ammonium center. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects in aqueous or organic solvents. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .
Key Research Considerations
- Synthetic Challenges : The iodide counterion may influence solubility; consider ion-exchange chromatography to replace it with other anions (e.g., chloride) for enhanced bioavailability .
- Biological Assay Design : Include positive controls (e.g., metformin for metabolic studies) and account for potential off-target effects via kinase profiling panels .
- Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water can hydrolyze the sulfone group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
